molecular formula C19H15FN6O B2770727 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034311-85-6

4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2770727
CAS RN: 2034311-85-6
M. Wt: 362.368
InChI Key: FCPCFVQQCLTGLI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

A rational approach was adopted for the synthesis of 1- (2- (3- (4-fluorophenyl)-1-phenyl-1 H -pyrazol-4-yl)-5- (pyridin-4-yl)-1,3,4-oxadiazol-3 (2 H )-yl)-3- (aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a pyrrole ring, and a triazole ring, all connected by single bonds . The compound also contains a fluorophenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.1964 and a chemical formula of C12H8FNO . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with similar structures are often studied for their potential pharmacological effects . Therefore, future research could explore the potential biological activity of this compound.

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O/c20-15-3-1-13(2-4-15)14-9-18(22-10-14)19(27)23-11-16-12-26(25-24-16)17-5-7-21-8-6-17/h1-10,12,22H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPCFVQQCLTGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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